molecular formula C16H15F2N3O6S B021219 Pantoprazole Sulfone N-Oxide CAS No. 953787-55-8

Pantoprazole Sulfone N-Oxide

Número de catálogo: B021219
Número CAS: 953787-55-8
Peso molecular: 415.4 g/mol
Clave InChI: BNTHABONYHEKQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pantoprazole Sulfone N-Oxide is a derivative of Pantoprazole, a well-known proton pump inhibitor used to treat various gastrointestinal disorders.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Pantoprazole sulfone N-oxide is formed through the metabolic pathways of pantoprazole, primarily via oxidation processes in the liver. Studies have shown that pantoprazole undergoes extensive metabolism, producing several metabolites, including pantoprazole sulfone and pantoprazole N-oxide. These metabolites exhibit varying pharmacokinetic profiles, which can influence their therapeutic efficacy and safety.

  • Absorption and Distribution : this compound is detected in plasma following administration of pantoprazole. Its pharmacokinetic parameters are critical for understanding its therapeutic potential and determining appropriate dosing regimens .
  • Elimination : The elimination half-life of this compound is influenced by factors such as patient age, liver function, and concurrent medications. Research indicates that this metabolite may persist longer in certain populations, necessitating careful monitoring .

Therapeutic Applications

This compound has potential applications in various therapeutic contexts:

  • Gastroesophageal Reflux Disease (GERD) : As a metabolite of pantoprazole, it contributes to the overall efficacy of proton pump inhibitors in managing GERD symptoms by inhibiting gastric acid secretion. Clinical studies have demonstrated that pantoprazole effectively reduces acid reflux-related symptoms and promotes healing of esophageal inflammation .
  • Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid. Pantoprazole and its metabolites are used to manage this syndrome by controlling acid production, thereby alleviating symptoms and preventing complications .
  • Helicobacter pylori Eradication : Pantoprazole is often included in combination therapy regimens aimed at eradicating H. pylori infections, which are associated with peptic ulcers. The role of this compound in enhancing the effectiveness of antibiotics in these regimens remains an area of active research .
  • Stress Ulcer Prophylaxis : In critically ill patients, pantoprazole is utilized to prevent stress-related mucosal disease. The presence of its metabolites may influence the overall therapeutic outcome in these patients .

Case Studies and Research Findings

Several case studies highlight the clinical relevance of this compound:

  • Neonatal Pharmacokinetics : A study investigating the pharmacokinetics of pantoprazole in neonatal dairy calves revealed significant insights into how this metabolite behaves in younger populations. The findings indicated that dosing adjustments may be necessary due to differences in metabolism compared to adults .
  • Long-term Use Implications : Research has documented potential adverse effects associated with long-term use of proton pump inhibitors like pantoprazole. These include increased susceptibility to gastrointestinal infections and nutrient malabsorption issues, which may also be relevant for its metabolites like this compound .

Actividad Biológica

Pantoprazole sulfone N-oxide is a derivative of the proton pump inhibitor pantoprazole, primarily used for its role in treating acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant clinical studies.

Molecular Formula: C16_{16}H15_{15}F2_2N3_3O6_6S
Molecular Weight: 383.37 g/mol
CAS Number: 953787-55-8
IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

This compound functions as a prodrug that is converted into its active form in the acidic environment of the stomach. The active form inhibits the H+^+/K+^+-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This inhibition is irreversible and results in prolonged suppression of gastric acidity, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

  • Inhibition of Gastric Acid Secretion: As a proton pump inhibitor, it effectively raises gastric pH by inhibiting the final step of acid production.
  • Impact on CYP Enzymes: Studies have shown that this compound can influence cytochrome P450 enzymes, particularly CYP2C19, which is relevant for drug metabolism and potential drug interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Rapidly absorbed after intravenous administration.
  • Distribution: Widely distributed in body tissues; however, specific data on tissue concentration remains limited.
  • Metabolism: Primarily metabolized by hepatic enzymes, with potential implications for patients with liver impairment.
  • Excretion: Excreted mainly through urine as metabolites.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound:

  • Efficacy in Peptic Ulcer Management:
    • A study comparing intravenous pantoprazole with other proton pump inhibitors showed significant reductions in gastric acidity levels. Patients receiving pantoprazole exhibited a higher intragastric pH compared to those receiving lansoprazole .
  • Gastrointestinal Bleeding:
    • Research indicated that the combination of hemocoagulase and pantoprazole significantly improved serum levels of inflammatory markers (e.g., TNF-α, hs-CRP) in patients with upper gastrointestinal bleeding .
  • Drug Interactions:
    • The effect on CYP2C19 metabolism suggests that co-administration with drugs metabolized by this pathway could lead to altered therapeutic outcomes .

Data Table: Comparison of Efficacy

StudyTreatmentOutcomeSignificance
Van Rensburg et al. (2012)IV Pantoprazole vs LansoprazoleHigher intragastric pHp < 0.001
Combined Therapy StudyHemocoagulase + PantoprazoleImproved serum markersp < 0.05

Propiedades

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHABONYHEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635346
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-55-8
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pantoprazole Sulfone N-Oxide
Reactant of Route 2
Pantoprazole Sulfone N-Oxide
Reactant of Route 3
Pantoprazole Sulfone N-Oxide
Reactant of Route 4
Reactant of Route 4
Pantoprazole Sulfone N-Oxide
Reactant of Route 5
Reactant of Route 5
Pantoprazole Sulfone N-Oxide
Reactant of Route 6
Reactant of Route 6
Pantoprazole Sulfone N-Oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.